2,4-Dibromo-6-(3,7-dibromo-10H-phenothiazin-10-YL)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-6-(3,7-dibromo-10H-phenothiazin-10-YL)phenol is a complex organic compound that belongs to the class of phenothiazine derivatives. Phenothiazine compounds are known for their diverse applications in various fields, including medicine, chemistry, and industry. This particular compound is characterized by the presence of multiple bromine atoms and a phenothiazine core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-(3,7-dibromo-10H-phenothiazin-10-YL)phenol typically involves the bromination of phenothiazine derivatives. The process begins with the preparation of 3,7-dibromo-10H-phenothiazine, which is achieved by reacting phenothiazine with bromine in the presence of a suitable solvent . The resulting 3,7-dibromo-10H-phenothiazine is then further brominated to introduce additional bromine atoms at the 2 and 4 positions of the phenol ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process. Purification steps, such as recrystallization and chromatography, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-(3,7-dibromo-10H-phenothiazin-10-YL)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding debrominated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Debrominated phenothiazine derivatives.
Substitution: Alkylated or arylated phenothiazine derivatives.
Scientific Research Applications
2,4-Dibromo-6-(3,7-dibromo-10H-phenothiazin-10-YL)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Phenothiazine derivatives are known for their use in psychiatric medications; this compound may have similar applications.
Industry: Employed in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-(3,7-dibromo-10H-phenothiazin-10-YL)phenol involves its interaction with various molecular targets. The phenothiazine core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
3,7-Dibromo-10H-phenothiazine: A precursor in the synthesis of the target compound.
2,4-Dibromophenol: Shares the brominated phenol structure but lacks the phenothiazine core.
Chlorpromazine: A well-known phenothiazine derivative used in psychiatric medicine.
Uniqueness
2,4-Dibromo-6-(3,7-dibromo-10H-phenothiazin-10-YL)phenol is unique due to its multiple bromine atoms and the combination of phenothiazine and phenol structures. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
89922-64-5 |
---|---|
Molecular Formula |
C18H9Br4NOS |
Molecular Weight |
607.0 g/mol |
IUPAC Name |
2,4-dibromo-6-(3,7-dibromophenothiazin-10-yl)phenol |
InChI |
InChI=1S/C18H9Br4NOS/c19-9-1-3-13-16(7-9)25-17-8-10(20)2-4-14(17)23(13)15-6-11(21)5-12(22)18(15)24/h1-8,24H |
InChI Key |
ZMQXZBBIQAPOMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC3=C(N2C4=C(C(=CC(=C4)Br)Br)O)C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.